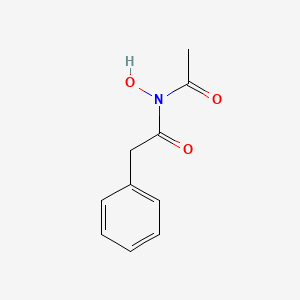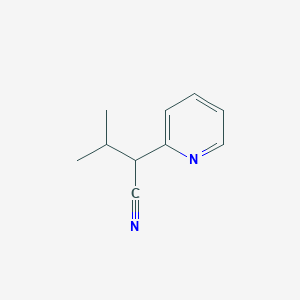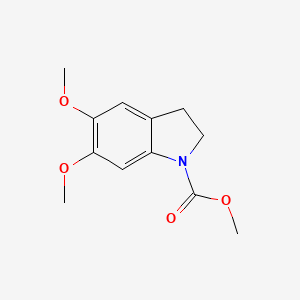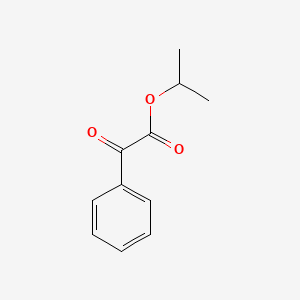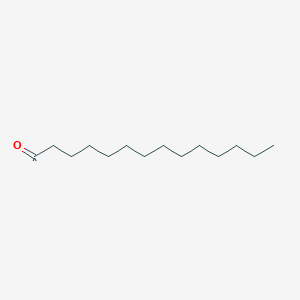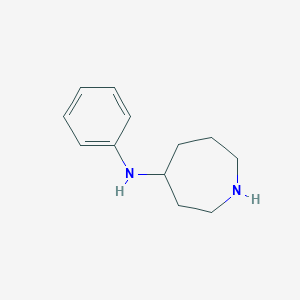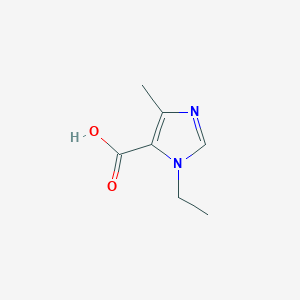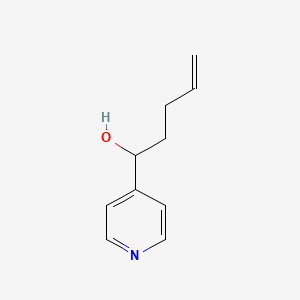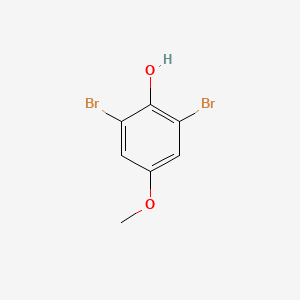
2,6-Dibromo-4-methoxyphenol
Übersicht
Beschreibung
2,6-Dibromo-4-methoxyphenol is a chemical compound with the molecular formula C7H6Br2O2 . It has a molecular weight of 281.93 and is typically stored at room temperature . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-methoxyphenol consists of a phenol group with two bromine atoms and one methoxy group attached . The compound has a density of 2.0±0.1 g/cm³ .Physical And Chemical Properties Analysis
2,6-Dibromo-4-methoxyphenol has a boiling point of 257.0±35.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.5 mmHg at 25°C . The compound has a flash point of 109.2±25.9 °C . It has a molar refractivity of 50.2±0.3 cm³ and a molar volume of 144.2±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Use in Material Science and Chemistry
Specific Scientific Field
Material Science and Chemistry
Comprehensive and Detailed Summary of the Application
2,6-Dibromo-4-methoxyphenol is a chemical compound with the molecular formula C7H6Br2O2 . It has potential applications in the field of material science and chemistry . This compound is often used as a building block for the synthesis of bioactive natural products and conducting polymers .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for 2,6-Dibromo-4-methoxyphenol can vary depending on the specific use case. However, it is generally used in chemical reactions as a reagent. The compound can be used in functionalizing and transforming functional groups around the aromatic ring .
Thorough Summary of the Results or Outcomes Obtained
The use of 2,6-Dibromo-4-methoxyphenol in material science and chemistry has led to the development of new synthetic methods and the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . These compounds have specific properties that make them useful in various industries, including plastics, adhesives, and coatings .
Use in Quantum Mechanical Calculation and Radical Scavenging Activities
Specific Scientific Field
Quantum Mechanics and Biochemistry
Comprehensive and Detailed Summary of the Application
2,6-Dibromo-4-methoxyphenol has been studied in the context of quantum mechanical calculations and radical scavenging activities . This involves the use of the compound in the synthesis of complex molecules with potential antioxidant properties .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for 2,6-Dibromo-4-methoxyphenol in this context involve its use in the synthesis of complex molecules. This is typically achieved through a series of chemical reactions, with the specific procedures and conditions varying depending on the desired end product .
Thorough Summary of the Results or Outcomes Obtained
The use of 2,6-Dibromo-4-methoxyphenol in quantum mechanical calculations and radical scavenging activities has led to the development of new synthetic methods and the preparation of complex molecules with potential antioxidant properties . These compounds have been studied for their potential use in various industries, including pharmaceuticals and cosmetics .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-dibromo-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIZMXOUTHAIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547674 | |
| Record name | 2,6-Dibromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-methoxyphenol | |
CAS RN |
2423-74-7 | |
| Record name | 2,6-Dibromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

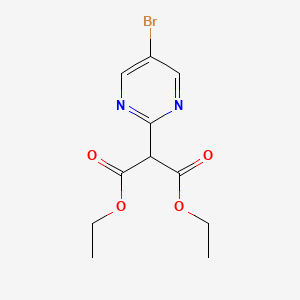
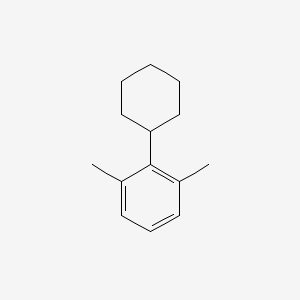
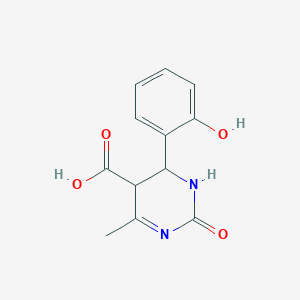
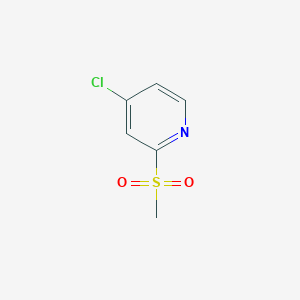

![7-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1625787.png)
